Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound featuring an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through cyclo-condensation reactions involving 2-pyridyl ketones and alkyl glyoxylates or aldehydes.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the imidazo[1,5-a]pyridine intermediate with a sulfamoyl chloride derivative under basic conditions.
Addition of the Cyanopropyl Group: The cyanopropyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The imidazo[1,5-a]pyridine core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate has diverse applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfamoyl group enhances binding affinity and specificity, while the cyanopropyl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in biological activity and chemical reactivity.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally similar due to their aromatic heterocyclic nature.
Uniqueness: Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and advanced material applications.
Properties
IUPAC Name |
ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-10(9-15)17-23(20,21)13-11-7-5-6-8-18(11)12(16-13)14(19)22-4-2/h5-8,10,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUEXJOGSMPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NS(=O)(=O)C1=C2C=CC=CN2C(=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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